3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol chemical properties
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol chemical properties
An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Executive Summary
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its architecture is built upon the quinolin-4-one core, a "privileged scaffold" known for its presence in numerous biologically active molecules.[1][2] The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl (CF3) group—imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive molecular diversification through well-established cross-coupling reactions.[2][5] This guide provides a comprehensive analysis of the compound's chemical properties, offers a reasoned synthetic strategy, explores its reactivity, and discusses its potential applications, serving as a technical resource for researchers engaged in drug discovery and advanced materials development.
Molecular Identity and Physicochemical Properties
Nomenclature and Structural Analysis
The compound, identified by the CAS Number 1072944-66-1, is systematically named 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol.[6][7] A crucial aspect of its structure is the keto-enol tautomerism inherent to 4-hydroxyquinolines. It exists in equilibrium between the phenol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This equilibrium influences its reactivity and spectroscopic characteristics. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further impacts the electronic distribution within the heterocyclic ring system.
Caption: Tautomeric forms of the title compound.
Physicochemical Data
The core properties of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol are summarized below, based on data from chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1072944-66-1 | [6][7] |
| Molecular Formula | C₁₀H₄BrF₄NO | [6] |
| Molecular Weight | 310.04 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Purity | ≥96% (typical for research grade) | [6] |
| InChI Key | MCCSZUCEZSMGAJ-UHFFFAOYSA-N | [6] |
| Synonyms | 3-bromo-6-fluoro-2-(trifluoromethyl)-4-Quinolinol, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | [6] |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis and Strategy
The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, well-understood reactions. The C3 position of the quinolin-4-one ring is electronically activated for electrophilic substitution, making a post-cyclization bromination more efficient and regioselective than attempting to build the ring from a pre-brominated acyclic precursor.
Caption: Proposed retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Intermediate 1)
This step follows the principles of the Conrad-Limpach synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene (approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds to form the enamine intermediate. Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.
-
Cyclization: Once condensation is complete, cool the reaction slightly. Add the reaction mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A, preheated to ~250 °C. This high temperature is critical for the thermal cyclization to occur.
-
Causality: The high temperature provides the necessary activation energy to overcome the rotational barrier and facilitate the 6-endo-trig intramolecular cyclization, followed by elimination of ethanol to form the stable aromatic quinolin-4-one ring system.
-
-
Workup: After the addition is complete, cool the mixture to room temperature. The product often precipitates. Dilute with hexane, and collect the solid product by vacuum filtration. Wash the solid with cold ethanol or ether to remove residual solvent and impurities. The crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol can be used directly in the next step or purified further by recrystallization.
Step 2: Bromination to yield 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (Target)
-
Reaction Setup: Dissolve the crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step in a suitable solvent such as acetic acid or DMF.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Causality: The C3 position is activated towards electrophilic attack due to its enol/enolate character within the quinolin-4-one tautomeric system. NBS is an effective and mild source of electrophilic bromine (Br+), ensuring high regioselectivity for the desired C3 position over other positions on the benzene ring.
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the solvent and succinimide byproduct. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not publicly cataloged, its characteristic features can be reliably predicted based on its structure and data from closely related halogenated quinolines.[10][11][12]
Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (7.0-8.5 ppm): Three protons on the benzo-ring exhibiting complex splitting (dd, ddd) due to H-H and H-F couplings. A singlet for the C5 proton. A broad singlet (exchangeable with D₂O) for the N-H/O-H proton (9.0-12.0 ppm). |
| ¹³C NMR | Aromatic carbons (110-150 ppm). Carbonyl carbon C4 (~170-180 ppm). C-F carbon (~160 ppm, large ¹JCF coupling). C-Br carbon (~100-110 ppm). CF₃ carbon (~120 ppm, quartet due to ¹JCF coupling). |
| ¹⁹F NMR | Two distinct signals: a singlet for the CF₃ group (around -60 to -70 ppm) and a multiplet for the C6-F atom (around -110 to -120 ppm). |
| IR (cm⁻¹) | 3200-2800 (broad, N-H/O-H stretch), ~1650 (strong, C=O stretch of quinolone), 1600-1450 (C=C/C=N aromatic stretches), 1350-1100 (strong, C-F stretches). |
| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in a ~1:1 ratio). Fragmentation would likely involve loss of Br, CO, and CF₃. |
Chemical Reactivity and Synthetic Utility
The molecule is designed for synthetic elaboration, with multiple reactive sites that can be addressed with high selectivity.
Caption: Key reactive sites for synthetic diversification.
Palladium-Catalyzed Cross-Coupling at C3
The C-Br bond at the 3-position is the most valuable site for building molecular complexity. It is primed for a variety of palladium-catalyzed cross-coupling reactions.
-
Rationale: These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This enables the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[2]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 3-aryl-substituted quinolin-4-ol derivative.
Reactions at the C4-Hydroxyl Group
The hydroxyl group (or N-H in the tautomer) is nucleophilic and can undergo reactions such as O-alkylation or O-acylation under basic conditions, allowing for further modification of the molecule's steric and electronic properties.
Significance in Medicinal Chemistry and Drug Development
The Strategic Role of Trifluoromethyl and Halogen Moieties
The combination of fluorine, bromine, and a trifluoromethyl group is a deliberate design choice for creating drug-like molecules.
-
Trifluoromethyl Group (CF₃): This group is a bioisostere for functionalities like methyl or chloro groups but offers superior metabolic stability due to the strength of the C-F bond.[3] It significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[3][4] Its strong electron-withdrawing nature also modulates the pKa of nearby functional groups and can enhance binding interactions with biological targets.[3]
-
Fluorine (F): The fluorine at C6 acts as a bioisostere for hydrogen but alters the electronic properties of the aromatic ring. It can block metabolic oxidation at that position and form favorable hydrogen bond or dipole interactions with protein residues.[10]
-
Bromine (Br): Beyond its role as a synthetic handle, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.
Handling and Safety Precautions
No specific safety data sheet (SDS) is available for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. However, based on data for structurally similar halogenated and trifluoromethylated aromatic compounds, appropriate precautions must be taken.[13][14][15]
| Hazard Category | Recommended Precaution | Source(s) for Analogs |
| Contact Hazard | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. | [14][15] |
| Inhalation Hazard | May cause respiratory irritation if handled as a fine powder. Handle in a well-ventilated fume hood. Avoid generating dust. | [14] |
| General Handling | Wash hands thoroughly after handling. Avoid ingestion and inhalation. Store in a tightly closed container in a cool, dry place. | [16] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion may include CO, CO₂, nitrogen oxides, and halogenated compounds (HF, HBr). | [13] |
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